2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-, also known as 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-, is a useful research compound. Its molecular formula is C8H9FN2O4S and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
5-Fluoro-2-hydroxymethyl-1,3-oxathiolane, Ethyl chloroformate, Triethylamine, Hydrazine hydrate, Acetic anhydride, Sodium acetate, Chloroacetic acid, Sodium hydroxide, Ammonium chloride, Sulfuric acid, Sodium nitrite, Sodium azide, Sodium bicarbonate, 2,4(1H,3H)-Pyrimidinedione
Reaction
Step 1: Protection of the hydroxyl group in 5-Fluoro-2-hydroxymethyl-1,3-oxathiolane with chloroacetic acid and sodium hydroxide to form 5-Fluoro-2-(chloromethyl)-1,3-oxathiolane, Step 2: Reaction of 5-Fluoro-2-(chloromethyl)-1,3-oxathiolane with sodium azide in the presence of copper sulfate to form 5-Fluoro-2-(azidomethyl)-1,3-oxathiolane, Step 3: Reduction of 5-Fluoro-2-(azidomethyl)-1,3-oxathiolane with hydrogen gas and palladium on carbon catalyst to form 5-Fluoro-2-(aminomethyl)-1,3-oxathiolane, Step 4: Protection of the amino group in 5-Fluoro-2-(aminomethyl)-1,3-oxathiolane with acetic anhydride and sodium acetate to form 5-Fluoro-1-(acetyloxymethyl)-2-aminomethyl-1,3-oxathiolane, Step 5: Reaction of 5-Fluoro-1-(acetyloxymethyl)-2-aminomethyl-1,3-oxathiolane with ethyl chloroformate and triethylamine to form 5-Fluoro-1-(2-(ethoxycarbonylmethyl)-1,3-oxathiolan-5-yl)-2-aminomethyl-1,3-oxathiolane, Step 6: Cyclization of 5-Fluoro-1-(2-(ethoxycarbonylmethyl)-1,3-oxathiolan-5-yl)-2-aminomethyl-1,3-oxathiolane with chloroacetic acid and sodium hydroxide to form 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
properties
IUPAC Name |
5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYOPLNKQJQFM-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162963 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |
CAS RN |
143790-05-0, 145281-92-1 | |
Record name | 2',3'-Dideoxy-5-fluoro-3'-thiauridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143790050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145281921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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